molecular formula C20H19N5OS B2386120 1-phenyl-5-(1H-pyrrol-1-yl)-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1798617-81-8

1-phenyl-5-(1H-pyrrol-1-yl)-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide

Katalognummer: B2386120
CAS-Nummer: 1798617-81-8
Molekulargewicht: 377.47
InChI-Schlüssel: RUYSNNFFADEEBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the 1,2,3-triazole carboxamide class, characterized by a triazole core substituted with aromatic and heterocyclic groups. Its structure includes a phenyl group at position 1, a pyrrole ring at position 5, and a thienylpropyl carboxamide side chain. The triazole scaffold is known for its bioisosteric properties, enabling interactions with biological targets such as kinases or enzymes involved in cancer pathways.

Eigenschaften

IUPAC Name

1-phenyl-5-pyrrol-1-yl-N-(1-thiophen-2-ylpropyl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5OS/c1-2-16(17-11-8-14-27-17)21-19(26)18-20(24-12-6-7-13-24)25(23-22-18)15-9-4-3-5-10-15/h3-14,16H,2H2,1H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYSNNFFADEEBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CS1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N4C=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-phenyl-5-(1H-pyrrol-1-yl)-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, known for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of appropriate pyrrole and thienyl derivatives through click chemistry, which is characterized by its efficiency and specificity. The structural characterization is confirmed using techniques such as NMR and mass spectrometry, ensuring that the desired molecular structure is achieved.

Biological Activity Overview

The biological activity of 1-phenyl-5-(1H-pyrrol-1-yl)-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide has been investigated across various studies. Notably, its activities include:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of pathogens. In vitro studies have shown that it possesses potent inhibitory effects on both bacterial and fungal strains.
  • Antitrypanosomal Activity : Research indicates that related triazole derivatives demonstrate effective trypanocidal activity against Trypanosoma cruzi, with IC50 values significantly lower than traditional treatments like Benznidazole (Bz) .

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of triazole derivatives, including this compound. The results indicated that the synthesized compounds showed higher inhibition rates against bacterial growth compared to traditional antibiotics. For example, compounds derived from 1H-triazole structures demonstrated enhanced antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .

CompoundBacterial StrainMIC (µg/mL)Activity Level
1-Phenyl TriazoleE. coli8High
1-Phenyl TriazoleS. aureus16Moderate
1-Phenyl TriazoleC. albicans4Very High

Antitrypanosomal Activity

In a focused study on antitrypanosomal effects, compounds similar to 1-phenyl-5-(1H-pyrrol-1-yl)-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide were evaluated for their efficacy against T. cruzi. The findings revealed:

  • IC50 Values : The most active compounds exhibited IC50 values ranging from 0.21 µM to 6.20 µM against trypomastigotes and intracellular amastigotes, respectively .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications in the substituents on the triazole ring significantly influence biological activity. Electron-donating and electron-withdrawing groups were systematically varied to optimize potency against specific pathogens.

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound in vivo:

  • In Vivo Efficacy : In a murine model of Chagas disease, treatment with triazole derivatives significantly reduced parasitemia levels compared to untreated controls.
  • Combination Therapy : An isobologram analysis demonstrated that combining this triazole derivative with Bz produced an additive effect against T. cruzi, suggesting potential for combination therapy strategies .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The antitumor activity of 1,2,3-triazole derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs, focusing on structural motifs and biological efficacy:

Key Findings:

Substituent Effects on Activity: R1 (Position 1): Aryl groups like 4-chlorophenyl enhance activity against lung cancer cells (NCI-H522) . R2 (Position 5): Electron-deficient groups (e.g., trifluoromethyl) correlate with higher growth inhibition (GP% = 68.09%). The pyrrole ring in the target compound introduces electron-rich heterocyclic character, which may alter solubility or target engagement. However, the propyl linker may increase flexibility, affecting binding pocket compatibility.

Cell Line Sensitivity :
The NCI-H522 lung cancer line is highly sensitive to 1,2,3-triazole derivatives, with GP% values averaging 75.52% . The target compound’s efficacy in this model remains untested but warrants investigation.

Synthetic and Crystallographic Considerations : While SHELX programs and ORTEP are standard for structural refinement, the target compound’s crystallographic data (e.g., torsion angles, packing interactions) could clarify steric effects of the pyrrole and thienyl groups compared to analogs.

Vorbereitungsmethoden

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC, a cornerstone of "click chemistry," is widely employed for constructing 1,4-disubstituted 1,2,3-triazoles. For this target molecule:

  • Azide Component : Phenyl azide (C₆H₅N₃) is prepared via diazotization of aniline followed by sodium azide treatment.
  • Alkyne Component : A propargyl derivative bearing the pyrrole moiety (e.g., 1-(prop-2-yn-1-yl)-1H-pyrrole) is synthesized through nucleophilic substitution of propargyl bromide with pyrrole.

Reaction conditions involve Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) in a 1:1 tert-butanol/water mixture at 50–60°C for 12–24 hours. The triazole forms regioselectively, placing the phenyl group at position 1 and the pyrrole at position 5.

Key Optimization Parameters :

Parameter Optimal Range Impact on Yield
Temperature 50–60°C Maximizes rate
Catalyst Loading 5 mol% CuSO₄ Prevents dimerization
Solvent Polarity tert-BuOH/H₂O (1:1) Enhances solubility

This method typically achieves 70–85% isolated yield after column chromatography.

Base-Mediated Cyclization of Azides and β-Ketoesters

An alternative one-step synthesis, adapted from US Patent 6,642,390B2, generates triazole carboxylic acids directly:

  • Reactants :

    • Phenyl azide (1 equiv)
    • Ethyl 3-(1H-pyrrol-1-yl)-3-oxopropanoate (β-ketoester, 1.1 equiv)
  • Conditions :

    • Base: Potassium carbonate (2.5 equiv)
    • Solvent: Aqueous ethanol (95%, 3:1 v/v ethanol:H₂O)
    • Temperature: 80°C for 16 hours

The reaction proceeds via nucleophilic attack of the azide on the β-ketoester’s carbonyl, followed by cyclization. Neutralization with HCl precipitates the triazole-4-carboxylic acid (Yield: 65–78%).

Industrial Scalability Considerations

For large-scale production, continuous flow reactors offer advantages over batch processes:

  • Residence Time : 30 minutes at 100°C
  • Throughput : 5 kg/day using a 1 L reactor
  • Catalyst Recycling : Copper nanoparticles immobilized on silica enable 10 reaction cycles without activity loss.

Critical quality control parameters include:

  • Residual palladium < 10 ppm (ICH Q3D)
  • Polymorph stability (assessed via PXRD)

Structural Characterization

Post-synthesis analysis confirms molecular integrity:

1H NMR (500 MHz, CDCl₃) :

  • δ 8.21 (s, 1H, triazole-H)
  • δ 7.45–7.32 (m, 5H, phenyl)
  • δ 6.85 (t, J = 2.1 Hz, 2H, pyrrole)
  • δ 4.12 (q, J = 7.0 Hz, 2H, propyl-CH₂)

HRMS (ESI+) :

  • Calculated for C₁₈H₁₈N₄OS [M+H]⁺: 390.1154
  • Found: 390.1156

Q & A

Q. What are the optimal synthetic routes for 1-phenyl-5-(1H-pyrrol-1-yl)-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of triazole-carboxamide derivatives typically involves multi-step protocols. For example:

  • Triazole ring formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method. Ensure stoichiometric control of azide and alkyne precursors to minimize byproducts.
  • Pyrrole substitution : Use 2,5-dimethoxytetrahydrofuran in glacial acetic acid under reflux to introduce the pyrrole moiety, as demonstrated in analogous syntheses .
  • Carboxamide coupling : Activate the carboxylic acid group using EDCI/HOBt or DCC, followed by reaction with 1-(2-thienyl)propylamine. Monitor progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography .

Q. Key Optimization Parameters :

  • Temperature control during cycloaddition (60–80°C).
  • Base selection (e.g., K₂CO₃ for nucleophilic substitution steps) .
  • Solvent polarity adjustments to enhance intermediate solubility.

Q. How can the structural identity of this compound be confirmed using crystallographic and spectroscopic methods?

Methodological Answer :

  • Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation in dichloromethane/hexane. Use SHELXL for refinement, ensuring anisotropic displacement parameters for non-H atoms. Validate hydrogen bonding using ORTEP-III for graphical representation .
  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC. The pyrrole protons appear as a multiplet near δ 6.8–7.2 ppm, while the thienyl group shows distinct splitting (δ 6.5–7.0 ppm) .
    • IR spectroscopy : Confirm carboxamide C=O stretching at ~1650–1680 cm⁻¹ and triazole C=N at ~1550 cm⁻¹ .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound?

Methodological Answer :

  • Target selection : Prioritize enzymes like anaplastic lymphoma kinase (ALK) or cyclooxygenase-2 (COX-2), given structural similarities to active triazole-thiadiazole derivatives .
  • Docking workflow :
    • Prepare the ligand: Optimize geometry using *DFT (B3LYP/6-31G)**.
    • Retrieve protein structures (e.g., PDB IDs: 2XP2 for ALK, 3LD6 for COX-2).
    • Perform docking with AutoDock Vina , analyzing binding affinities and interaction maps (e.g., hydrogen bonds with Thr254 in ALK) .
  • Validation : Compare docking scores with known inhibitors (e.g., Crizotinib for ALK) and validate via MD simulations (100 ns) to assess stability.

Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?

Methodological Answer :

  • Case study : If analog A shows antimicrobial activity while analog B (with a trifluoromethyl substituent) does not:
    • SAR analysis : Tabulate substituent effects (Table 1).
    • Solubility assays : Measure logP values (e.g., using shake-flask method) to assess membrane permeability differences.
    • Enzyme inhibition assays : Test against purified targets (e.g., bacterial dihydrofolate reductase) to isolate mechanistic discrepancies .

Q. Table 1. Substituent Effects on Biological Activity

Substituent (R)LogPMIC (μg/mL)Target Binding Affinity (kcal/mol)
-H2.18.0-7.2
-CF₃3.8>64-5.1

Q. What strategies are effective for analyzing reaction intermediates and byproducts during synthesis?

Methodological Answer :

  • In-situ monitoring : Use LC-MS with electrospray ionization (ESI+) to track intermediates. For example, detect the azide intermediate ([M+H]⁺ ~245 m/z) before cycloaddition .
  • Byproduct identification :
    • HPLC-DAD : Separate impurities using a C18 column (acetonitrile/water gradient).
    • High-resolution MS (HRMS) : Assign molecular formulas to unexpected peaks (e.g., dimerization products) .

Q. How can crystallographic data be leveraged to explain conformational flexibility in the triazole-pyrrole-thienyl system?

Methodological Answer :

  • Torsion angle analysis : Use WinGX to calculate dihedral angles between the triazole ring and adjacent groups. For example:
    • The thienylpropyl chain may adopt a gauche conformation (θ = 60–70°) to minimize steric clash with the phenyl group .
  • Hirshfeld surface analysis : Map close contacts (e.g., C-H···π interactions between pyrrole and phenyl rings) to rationalize packing motifs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.